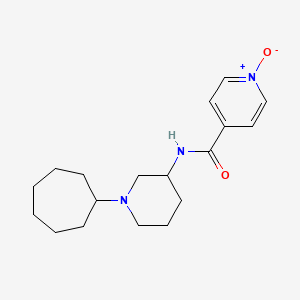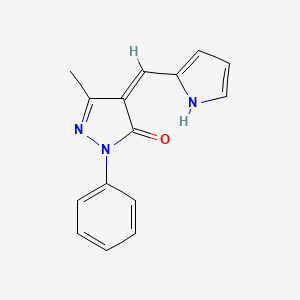![molecular formula C12H18N2O3S B6134653 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide, also known as BIS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BIS is a sulfonamide-based compound, which means it contains a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom.
Scientific Research Applications
3-[(sec-butylamino)sulfonyl]-N-methylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of cancer, inflammation, and other diseases. In drug discovery, this compound has been used as a scaffold for the development of novel chemical entities with improved pharmacological properties. In materials science, this compound has been explored for its potential as a building block for the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. For example, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is associated with poor prognosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce angiogenesis (the formation of new blood vessels). In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays or experiments. Additionally, this compound can be toxic at high concentrations, so care must be taken when handling the compound.
Future Directions
There are many potential future directions for research on 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide, including:
1. Further investigation of the mechanism of action of this compound in different disease contexts.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of the potential of this compound as a building block for the synthesis of new materials with unique properties.
4. Investigation of the potential of this compound as a drug candidate for the treatment of other diseases beyond cancer and inflammation.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
6. Investigation of the potential of this compound as a diagnostic tool for certain diseases.
In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of this compound involves the reaction of N-methylbenzamide with sec-butylamine and chlorosulfonic acid. This compound has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and materials science. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that play a role in disease progression. This compound has a range of biochemical and physiological effects, depending on the specific application. There are many potential future directions for research on this compound, including further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential as a diagnostic tool.
Synthesis Methods
The synthesis of 3-[(sec-butylamino)sulfonyl]-N-methylbenzamide involves the reaction of N-methylbenzamide with sec-butylamine and chlorosulfonic acid. This reaction results in the formation of this compound as a white crystalline solid. The purity of the compound is typically determined using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
properties
IUPAC Name |
3-(butan-2-ylsulfamoyl)-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-9(2)14-18(16,17)11-7-5-6-10(8-11)12(15)13-3/h5-9,14H,4H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXZEHUYIJNHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
![7-(4-ethyl-1-piperazinyl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![4-[(4-bromo-3-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B6134602.png)
![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6134623.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6134629.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-(3-methoxyphenyl)-3-{1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6134631.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
![N'-{[3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylene}-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B6134638.png)


![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)